Cas no 52768-23-7 (1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide Propiedades químicas y físicas
Nombre e identificación
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-, hydrobromide (1:1)
- 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol
- 1,2,3,4-TETRAHYDRO-6,7-ISOQUINOLINEDIOL HYDROBROMIDE
- 1,2,3,4-tetrahydro-6,7-isoquinolinediorhydrobromide
- 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
- 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
- LBDAQUYUIYKBKJ-UHFFFAOYSA-N
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide
- G27576
- 1,2,3,4-tetrahydroisoquinoline-6,7-diolHydrobromide
- AKOS024306920
- 1,2,3,4-tetrahydro isoquinoline-6,7-diol hydrobromide, AldrichCPR
- EN300-7465180
- CHEMBL1766969
- 6,7-dihydroxytetrahydroisoquinoline hydrobromide
- 1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- 1,2,3,4-Tetrahydro isoquinoline-6,7-diol hydrobromide
- 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinehydrobromide
- MFCD00078115
- 52768-23-7
- SCHEMBL3503361
- CS-0260180
- DB-018707
- Z2574937259
- 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide
-
- MDL: MFCD00078115
- Renchi: InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H
- Clave inchi: LBDAQUYUIYKBKJ-UHFFFAOYSA-N
- Sonrisas: C1CNCC2=CC(=C(C=C21)O)O.Br
Atributos calculados
- Calidad precisa: 245.00514g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 3
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 245.00514g/mol
- Masa isotópica única: 245.00514g/mol
- Superficie del Polo topológico: 52.5Ų
- Recuento de átomos pesados: 13
- Complejidad: 163
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 2
- Carga superficial: 1
- Recuento de constructos de variantes mutuas: 18
- Xlogp3: 0.6
Propiedades experimentales
- Color / forma: Beige to brown powder
- Punto de fusión: 210 °C
- Punto de ebullición: 379.3°Cat760mmHg
- Punto de inflamación: 202.8°C
- PSA: 52.49000
- Logp: 2.03040
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide Información de Seguridad
- Código de categoría de peligro: 36/37/38-51-22
- Instrucciones de Seguridad: 37/39-26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T797488-10mg |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide |
52768-23-7 | 10mg |
$ 59.00 | 2023-09-05 | ||
TRC | T797488-100mg |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide |
52768-23-7 | 100mg |
$ 224.00 | 2023-09-05 | ||
abcr | AB149013-1 g |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide; 98% |
52768-23-7 | 1 g |
€188.60 | 2023-07-20 | ||
abcr | AB149013-250 mg |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide; 98% |
52768-23-7 | 250 mg |
€96.20 | 2023-07-20 | ||
Enamine | EN300-7465180-0.05g |
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide |
52768-23-7 | 95% | 0.05g |
$68.0 | 2024-05-23 | |
Enamine | EN300-7465180-0.5g |
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide |
52768-23-7 | 95% | 0.5g |
$230.0 | 2024-05-23 | |
TRC | T797488-50mg |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide |
52768-23-7 | 50mg |
$ 150.00 | 2023-09-05 | ||
Enamine | EN300-7465180-5.0g |
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide |
52768-23-7 | 95% | 5.0g |
$733.0 | 2024-05-23 | |
Enamine | EN300-7465180-0.1g |
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide |
52768-23-7 | 95% | 0.1g |
$102.0 | 2024-05-23 | |
Enamine | EN300-7465180-1.0g |
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide |
52768-23-7 | 95% | 1.0g |
$295.0 | 2024-05-23 |
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide Literatura relevante
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
5. Caper tea
52768-23-7 (1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide) Productos relacionados
- 94-07-5(Synephrine)
- 51-67-2(p-Tyramine)
- 52-53-9(verapamil)
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 51-61-6(Dopamine)
- 58-46-8(Tetrabenazine)
- 30798-64-2(1,2,3,4-Tetrahydroisoquinolin-7-ol)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 51-41-2(norepinephrine)
- 1955523-95-1(7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride)




